2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide is a complex organic compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds with a structure similar to the amino acid tryptophan and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide typically involves the reaction of isatin (2,3-dioxo-2,3-dihydro-1H-indole) with 2-phenoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the indole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles or amides.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxyethyl group.
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but with a trifluoromethyl group on the phenyl ring.
Uniqueness: The presence of the phenoxyethyl group in 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-N-(2-phenoxyethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16(19-10-11-24-13-6-2-1-3-7-13)12-20-15-9-5-4-8-14(15)17(22)18(20)23/h1-9H,10-12H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKAHPLQCQYVPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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